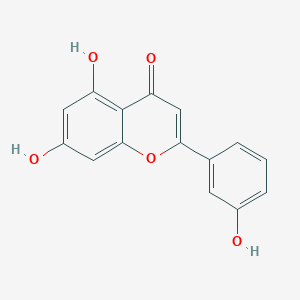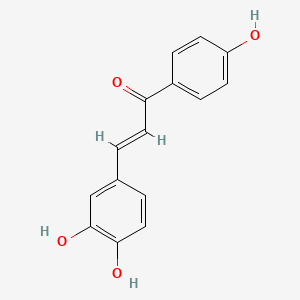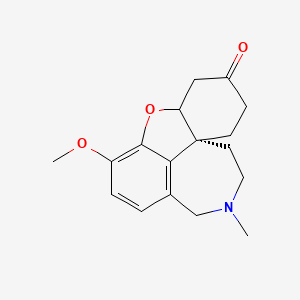
Dihydronarwedine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydronarwedine is an alkaloid that is found in plants of the genus Stephania. It has been extensively studied for its potential therapeutic properties. In recent years, there has been a growing interest in dihydronarwedine due to its diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Properties : Dihydronarwedine, synthesized from narciclasine, has been identified as a strong inhibitor of cancer cell growth. This synthesis offers significant antineoplastic leads, particularly in its ability to hinder the proliferation of various cancer cell lines, including acute myeloid leukemia (AML) (Pettit et al., 2009).
Selective Cytotoxicity : Studies have shown that dihydronitidine, a compound closely related to Dihydronarwedine, exhibits selective cytotoxicity towards certain cancer cells. For example, it was found to be specifically toxic to human lung adenocarcinoma cells through the induction of apoptosis (Iwasaki et al., 2006).
Synthetic Approaches : The first enantioselective total synthesis of (-)-trans-Dihydronarciclasine has been achieved, starting from vanillin. This synthesis provides a facile access to this biologically active alkaloid and opens doors to further pharmacological studies (Varró et al., 2017).
Mechanism of Action in AML : In acute myeloid leukemia cells, (±) trans‐Dihydronarciclasine has been shown to inhibit cell proliferation via apoptosis and cell cycle arrest. This mechanism involves the modulation of key proteins involved in the cell cycle and apoptosis pathways (Kim et al., 2012).
Structure-Activity Relationship (SAR) : A study on the SAR of (±)-trans-dihydronarciclasine and its derivatives revealed that certain structural features are crucial for their antiproliferative activity. The presence of a hydroxy group at a specific position and a rigid 1,3-benzodioxole scaffold were found to be essential (Varró et al., 2019).
Eigenschaften
IUPAC Name |
(1R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14?,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNQEIAGBZCBL-JRZJBTRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Galantaminone | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

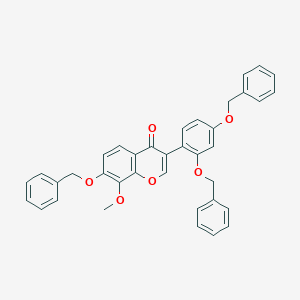
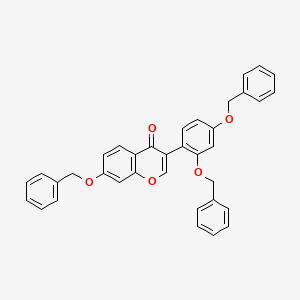

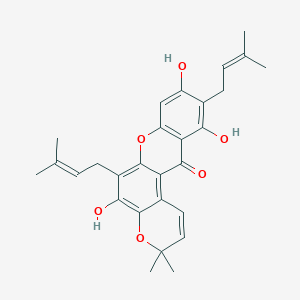
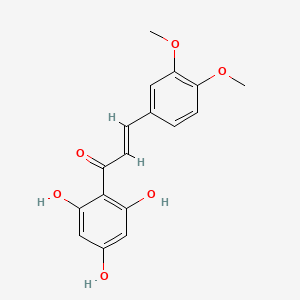
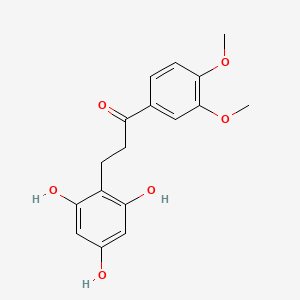
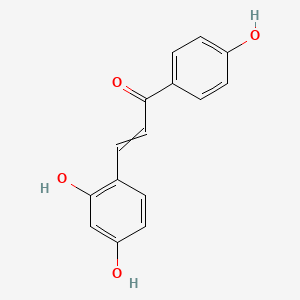
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
